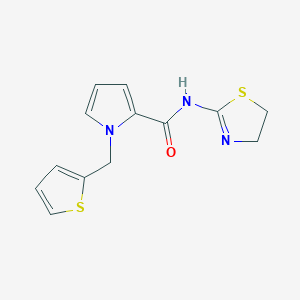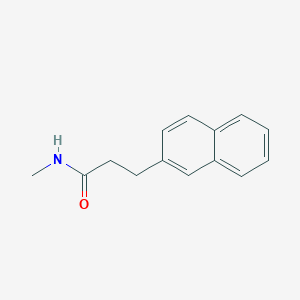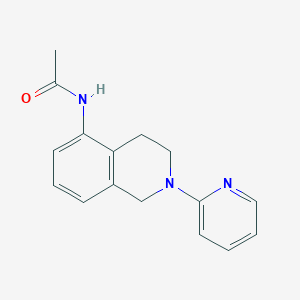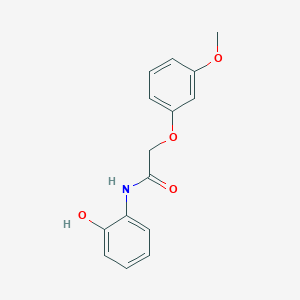
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide, also known as HPPHOPA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been found to have a high radical scavenging activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is its low toxicity, which makes it a safe candidate for scientific research. In addition, its simple synthesis method and cost-effectiveness make it an attractive option for researchers. However, one of the limitations of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide. One potential direction is the development of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide-based cancer therapies. Further studies are needed to investigate the efficacy and safety of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as a cancer treatment.
Another potential direction is the use of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as an antioxidant supplement. Studies are needed to investigate the potential health benefits of N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide as an antioxidant and to determine the optimal dosage for human consumption.
Overall, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential uses.
Synthesis Methods
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a simple reaction between 2-hydroxyacetophenone and 3-methoxyphenol in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide. This synthesis method has been widely used in various studies and has been proven to be efficient and cost-effective.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been found to have potential applications in various fields of scientific research. In the field of medicine, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has been investigated for its anticancer properties. Studies have shown that N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In addition, N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide has also been studied for its antioxidant properties. It has been found to have a high radical scavenging activity, which can help protect cells from oxidative damage. This makes N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide a potential candidate for the development of antioxidant supplements.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-11-5-4-6-12(9-11)20-10-15(18)16-13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRVHZHRGJXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
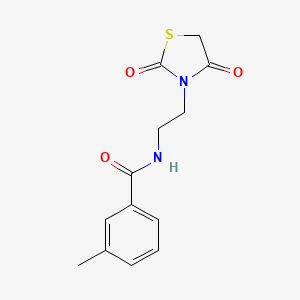
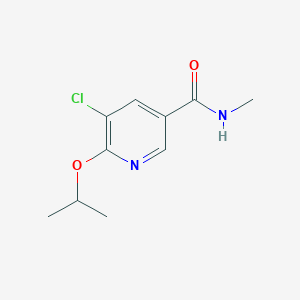
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
